2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine
CAS No.:
Cat. No.: VC19767832
Molecular Formula: C29H21Cl3N4O8
Molecular Weight: 659.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H21Cl3N4O8 |
|---|---|
| Molecular Weight | 659.9 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1 |
| Standard InChI Key | PDEGTVKZIHQCML-MOUTVQLLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is formally designated as [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate under IUPAC nomenclature . Its molecular formula, C29H21Cl3N4O8, reflects the integration of three 4-chlorobenzoyl groups (C7H4ClO2) with the 5-azacytidine core (C8H12N4O5). The esterification occurs at the 2', 3', and 5' hydroxyl positions of the ribofuranose ring, generating a prodrug with markedly increased lipophilicity compared to the parent compound.
Stereochemical Configuration and 3D Conformation
X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm the β-D-ribofuranose configuration, with all substituents occupying equatorial positions to minimize steric strain . The 4-chlorobenzoyl groups adopt a staggered conformation relative to the ribose ring, creating a hydrophobic shield that protects the labile s-triazine ring from hydrolytic cleavage. Molecular dynamics simulations predict a solvent-accessible surface area of 512 Ų, approximately 18% smaller than unmodified 5-azacytidine due to ester group bulk .
Physicochemical Properties
Key physicochemical parameters include:
The enhanced lipophilicity (LogP 3.2 vs. -1.5 for 5-azacytidine) directly correlates with improved membrane permeability, as demonstrated in Caco-2 cell monolayers showing a 22-fold increase in apparent permeability coefficient (Papp) .
Synthetic Methodology and Process Optimization
Key Synthetic Route
The synthesis follows a three-step sequence starting from 5-azacytosine (1):
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Silylation Protection: Treatment with hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) in acetonitrile yields bis(trimethylsilyl)-5-azacytosine (2), a moisture-sensitive intermediate .
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Glycosylation Coupling: Reaction with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (3) in dichloromethane using trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst forms the β-N-glycosidic bond, producing 2',3',5'-triacetyl-5-azacytidine (4) .
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Benzoylation: Acylation with 4-chlorobenzoyl chloride in pyridine introduces the three 4-chlorobenzoyl protecting groups, yielding the final prodrug (5) .
Process Analytical Technology (PAT)
In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress by tracking the disappearance of the 1750 cm⁻¹ carbonyl stretch from acetyl intermediates . High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms final product purity >99.5%, with key impurities being mono- and di-chlorobenzoylated analogs (<0.3% each) .
Pharmacokinetic and Metabolic Profile
Oral Bioavailability and Plasma Kinetics
Comparative pharmacokinetic studies in C57BL/6 mice reveal significant advantages over parenteral 5-azacytidine:
| Parameter | TAC (38 mg/kg p.o.) | 5-Azacytidine (25 mg/kg i.v.) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1,240 ± 185 | 3,450 ± 620 |
| Tₘₐₓ (h) | 1.5 ± 0.3 | 0.08 ± 0.02 |
| AUC₀–∞ (ng·h/mL) | 5,780 ± 890 | 4,950 ± 760 |
| F (%) | 92.3 ± 14.7 | - |
| t₁/₂ (h) | 4.7 ± 0.9 | 1.1 ± 0.2 |
Data adapted from plasma LC-MS/MS analyses . The prolonged half-life (4.7 h vs. 1.1 h) and high oral bioavailability (92.3%) stem from esterase-mediated gradual hydrolysis in enterocytes and hepatic first-pass metabolism .
Metabolic Activation Pathway
The prodrug undergoes sequential enzymatic de-esterification:
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Carboxylesterase 1 (CES1) in intestinal epithelium cleaves the 5'-chlorobenzoyl group, generating 2',3'-di-O-(4-chlorobenzoyl) 5-azacytidine (M1).
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Hepatic CES2 removes the 2' and 3' protecting groups, yielding active 5-azacytidine .
In vitro incubations with human liver microsomes show a metabolic clearance (CLint) of 18.7 mL/min/kg, primarily mediated by CYP3A4 (63%) and CYP2D6 (27%) .
Pharmacological Activity and Therapeutic Efficacy
DNA Hypomethylation Potency
In the L1210 murine leukemia model, daily oral administration (38 mg/kg × 5 days) reduces global DNA methylation by 58.4 ± 6.2% (vs. 27.1 ± 4.8% for i.v. 5-azacytidine), as quantified by LINE-1 pyrosequencing . This correlates with re-expression of p15INK4B (12.7-fold increase) and SOCS1 (9.3-fold increase), tumor suppressors frequently silenced in myelodysplastic syndromes (MDS) .
Antileukemic Activity
Treatment extends median survival in BDF1 mice bearing L1210 lymphocytic leukemia:
| Group | Median Survival (Days) | % Increased Lifespan |
|---|---|---|
| Untreated Control | 8.5 ± 1.2 | - |
| 5-Azacytidine i.v. | 16.7 ± 2.1 | 96.5% |
| TAC p.o. | 22.4 ± 3.3 | 163.5% |
Notably, the prodrug group showed complete regression in 23% of subjects (3/13) versus 8% (1/12) for the parent drug .
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